![molecular formula C16H16N2O5 B5508249 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)

3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

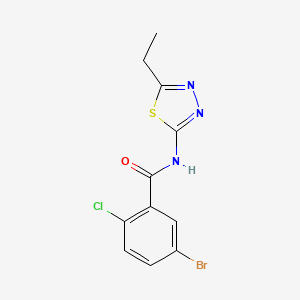

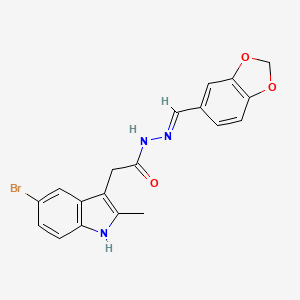

The synthesis of compounds related to 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime involves multiple steps, including the regioselective protection of hydroxyl groups and the reaction of 4-nitrobenzyl bromide with specific benzaldehydes. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with various protecting groups, including o-nitrobenzyl, yields products with significant yields (Plourde & Spaetzel, 2002). Similarly, the reactions of 4-nitrobenzyl bromide with ortho-substituted benzaldehydes produce benzyloxybenzaldehyde derivatives and, under certain conditions, benzofuran derivatives, showcasing a versatile approach to synthesizing complex organic molecules (Hayvalı et al., 2010).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic and crystallographic methods provides insights into the conformation and stability of compounds like 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime. Studies involving DFT calculations, NLO, NBO, and HOMO-LUMO analysis reveal the molecular geometry, electronic properties, and reactive sites of oxime compounds. For example, conformational, spectroscopic, and optical analyses of benzaldehyde oximes have elucidated their molecular structures and reactive characteristics (Kaya et al., 2018).

Applications De Recherche Scientifique

Photocatalytic Oxidation

Photocatalytic oxidation of benzyl alcohol derivatives, including those with nitro groups, into corresponding aldehydes using TiO2 under visible light irradiation demonstrates high conversion and selectivity. This process, which involves molecular oxygen, highlights the potential for selective photocatalytic applications of similar compounds in the presence of light and oxygen, providing a green chemistry approach to aldehyde synthesis (Higashimoto et al., 2009).

Electrochemical Conversion

Electrochemical reduction of α-nitrobenzylic compounds in ethanol and aqueous acetic buffer partially forms the corresponding oximes, with yields reaching 50% at low temperatures. This method demonstrates the feasibility of electrochemically converting nitrobenzyl compounds into oximes, highlighting an avenue for the synthesis of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime and related compounds (Miralles-Roch et al., 1993).

Protection of Hydroxyl Functions

The use of the 4-nitrobenzyl group for protecting hydroxyl functions in chemical synthesis is well-documented. It offers selectivity in removal among benzyl-type protecting groups through reduction to the 4-aminobenzyl group followed by electrochemical oxidation. This strategy could potentially be applied in the synthesis and protection of hydroxyl groups in complex molecules, including those related to 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Kukase et al., 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-2-22-16-9-13(10-17-19)5-8-15(16)23-11-12-3-6-14(7-4-12)18(20)21/h3-10,19H,2,11H2,1H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWDSCGGTZYQDG-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)

![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)

![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)